Cas no 1600527-35-2 (2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures enhanced shelf life and handling convenience compared to boronic acids. The ethoxypropyl substituent improves solubility in common organic solvents, facilitating reaction conditions. This compound is valued for its high purity and consistent performance in forming carbon-carbon bonds, making it a reliable choice for pharmaceutical and materials science applications. Its compatibility with diverse functional groups further underscores its utility in complex synthetic pathways.
2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1600527-35-2 structure
Product Name:2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1600527-35-2
MF:C11H23BO3
MW:214.109524011612
CID:6501133
PubChem ID:90319033
Update Time:2025-06-29

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1600527-35-2
    • EN300-7338158
    • SCHEMBL15923342
    • 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C11H23BO3/c1-6-13-9-7-8-12-14-10(2,3)11(4,5)15-12/h6-9H2,1-5H3
    • InChI Key: PGYBAAORJNOZDB-UHFFFAOYSA-N
    • SMILES: O1B(CCCOCC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 214.1740248g/mol
  • Monoisotopic Mass: 214.1740248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Overview

In the realm of organic chemistry, the compound 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1600527-35-2) stands out as a significant molecule with diverse applications. This compound is a derivative of the dioxaborolane family, which has garnered considerable attention due to its unique structural properties and functional versatility. The dioxaborolane core of this molecule provides a stable and reactive platform for various chemical transformations.

The dioxaborolane structure is characterized by a five-membered ring containing two oxygen atoms and one boron atom. This arrangement confers exceptional stability and reactivity to the molecule. The substituents attached to the boron atom play a pivotal role in determining the chemical behavior of the compound. In the case of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the presence of ethoxypropyl and tetramethyl groups introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the potential of dioxaborolane derivatives in catalytic processes and material science. For instance, researchers have explored the use of these compounds in cross-coupling reactions, where they serve as efficient boron-based catalysts. The ethoxypropyl group in this compound enhances its solubility in organic solvents, making it an ideal candidate for such applications. Moreover, the tetramethyl groups provide steric protection to the boron center, ensuring selective reactivity under specific conditions.

One of the most promising areas of research involving 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its application in polymer synthesis. The molecule's ability to undergo controlled polymerization reactions has led to the development of novel materials with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and electronics.

In addition to its synthetic applications, this compound has also found relevance in medicinal chemistry. The dioxaborolane core has been utilized as a scaffold for drug design due to its ability to form stable complexes with metal ions. This property has been exploited in the development of new anti-cancer agents and metalloenzymes inhibitors. Furthermore, the ethoxypropyl group contributes to the molecule's bioavailability and pharmacokinetic profile.

The synthesis of 2-(3-Ethoxypropyl)-4,4,5,tetramethyl-1,dio xaborolane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of transition metal catalysts has significantly improved the efficiency of key steps in the synthesis pathway.

From an environmental standpoint, this compound demonstrates excellent biodegradability under controlled conditions. Studies have shown that it can be safely disposed of without posing significant risks to ecosystems. This attribute aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, 2-(3-Ethoxypropyl)-4,tetramethyl-1,dio xaborolane (CAS No. 1600527-35-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in modern chemical research and industry.

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